Fosravuconazole L-lysine ethanolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

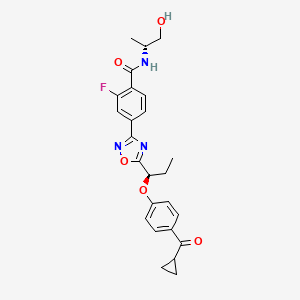

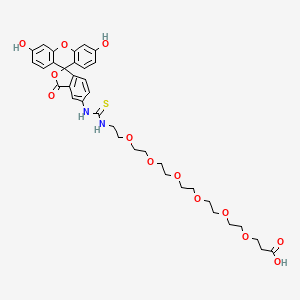

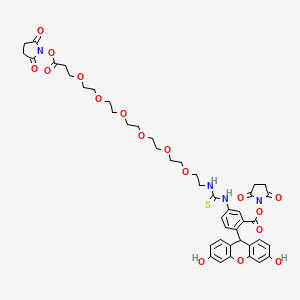

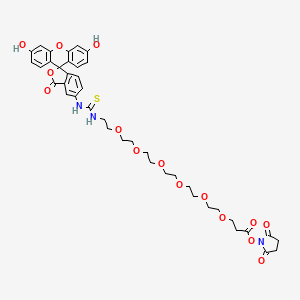

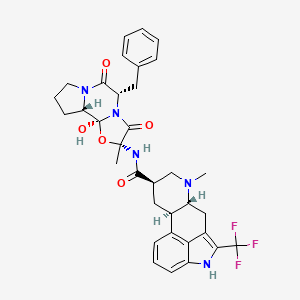

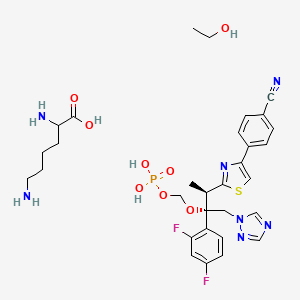

Fosravuconazole L-lysine ethanolate, also known as BMS-379224 L-lysine ethanolate or E-1224 L-lysine ethanolate, is a prodrug of Ravuconazole . It is an orally active broad-spectrum antifungal agent . In Japan, it is approved for the treatment of onychomycosis, a fungal infection of the nail . It is converted into Ravuconazole in the body .

Molecular Structure Analysis

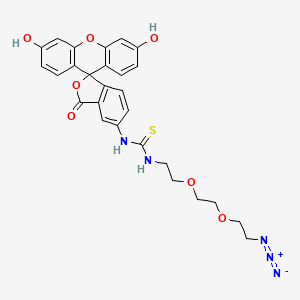

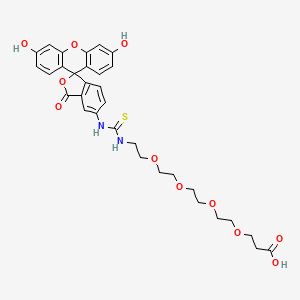

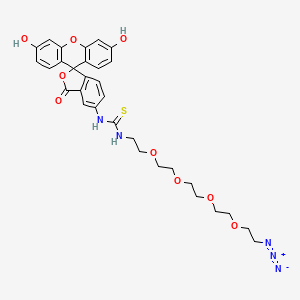

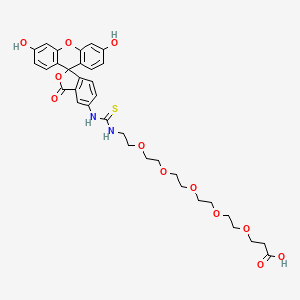

The molecular formula of Fosravuconazole L-lysine ethanolate is C31H40F2N7O8PS . Its molecular weight is 739.73 . The structure includes several functional groups, including a triazole ring, which is common in antifungal agents .Physical And Chemical Properties Analysis

Fosravuconazole L-lysine ethanolate is a solid substance with a white to yellow color . It has a high solubility in water (200 mg/mL) and DMSO (50 mg/mL) . It should be stored at 4°C in a sealed container, away from moisture .Scientific Research Applications

Treatment of Onychomycosis :

- A multicenter, double-blind, randomized study in Japan found that Fosravuconazole L-lysine ethanolate was significantly more effective than a placebo in treating onychomycosis. It showed a high rate of complete cure and mycological cure with tolerable adverse reactions, suggesting its promise as a treatment for this condition (Watanabe, Tsubouchi, & Okubo, 2018).

- Another study confirmed its efficacy in a variety of patients, including those with total dystrophic onychomycosis and dermatophytoma. This retrospective survey showed excellent efficacy with minimal exclusions and suggested Fosravuconazole L-lysine ethanolate as a useful option for onychomycosis treatment (Shimoyama, Yo, Sei, & Kuwano, 2021).

Pharmacological Properties :

- A study highlighted the superior pharmacokinetic properties of Fosravuconazole L-lysine ethanolate, including its high bioavailability, effective skin and nail tissue penetration, and retention. The study emphasized its fewer drug-drug interactions and good tolerability, making it a favorable treatment option for onychomycosis (Nakano, Aoki, & Yamaguchi, 2019).

Application in Other Fungal Infections :

- Fosravuconazole L-lysine ethanolate was also found effective for tinea infections other than onychomycosis, as demonstrated by a case of a patient successfully treated for tinea faciei, tinea corporis, and tinea unguium with dermatophytoma (Suzuki, Sato, Kasuya, & Yaguchi, 2021).

Treatment of Neglected Tropical Diseases :

- Fosravuconazole L-lysine ethanolate has been explored for treating neglected tropical diseases (NTDs). Initial clinical trials for Chagas disease showed parasite clearance during treatment with Fosravuconazole, although parasite regrowth was observed post-treatment. Ongoing clinical trials are examining its efficacy against eumycetoma (Hata, 2020).

Future Directions

properties

IUPAC Name |

[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3/t15-,23-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWYGLHOVNSCSA-GBTIKMTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40F2N7O8PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.